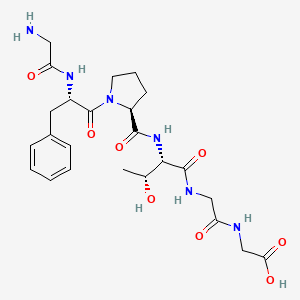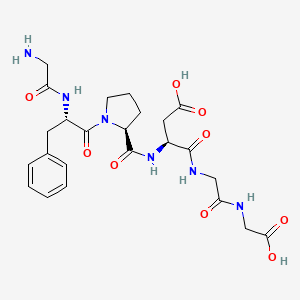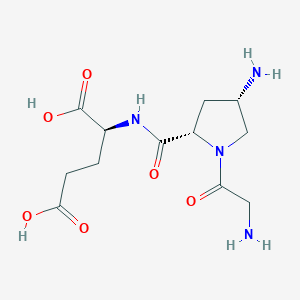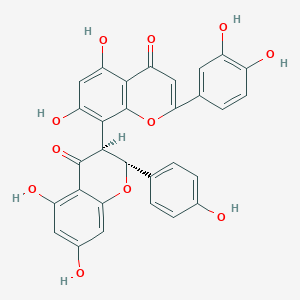![molecular formula C16H19N3O3S B10848928 ({[4-(Dimethylamino)anilino]carbonyl}amino)(4-methylphenyl)dioxo-lambda~6~-sulfane](/img/structure/B10848928.png)
({[4-(Dimethylamino)anilino]carbonyl}amino)(4-methylphenyl)dioxo-lambda~6~-sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of GNF-PF-2893 involves several steps, including the preparation of key intermediates and the final coupling reactions. The synthetic routes typically involve the use of specific reagents and catalysts under controlled conditions to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve scaling up these laboratory procedures to produce larger quantities of the compound while maintaining quality and consistency.
Chemical Reactions Analysis
GNF-PF-2893 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
GNF-PF-2893 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is employed to study cellular processes and molecular pathways. In medicine, GNF-PF-2893 is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as malaria . Its ability to modulate specific molecular targets makes it a valuable tool in drug discovery and development .
Mechanism of Action
The mechanism of action of GNF-PF-2893 involves its interaction with specific molecular targets, such as enzymes and receptors. It modulates the activity of these targets, leading to changes in cellular processes and pathways. For example, GNF-PF-2893 has been shown to affect mitochondrial function in Plasmodium falciparum, the parasite responsible for malaria . This interaction disrupts the parasite’s energy production and leads to its death .
Comparison with Similar Compounds
GNF-PF-2893 is similar to other compounds used in antimalarial research, such as GNF-PF-3600 and MMV085203 . These compounds share structural similarities and mechanisms of action, but GNF-PF-2893 is unique in its specific molecular interactions and efficacy. Other similar compounds include cipargamin and MMV008138, which also target malaria parasites but differ in their chemical structures and specific targets .
References
Properties
Molecular Formula |
C16H19N3O3S |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
1-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)sulfonylurea |
InChI |
InChI=1S/C16H19N3O3S/c1-12-4-10-15(11-5-12)23(21,22)18-16(20)17-13-6-8-14(9-7-13)19(2)3/h4-11H,1-3H3,(H2,17,18,20) |
InChI Key |
GRIAZRCYPXFJJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(8-Methyl-3-bicyclo[3.2.1]oct-2-enyl)methylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene](/img/structure/B10848847.png)
![Glu20-Lys24][Gly8][GLP-1(7-37)-NH2](/img/structure/B10848850.png)


![[(2R)-3-[hydroxy-[2-hydroxy-3-[hydroxy-[(2S)-2-[(9E,12E)-octadeca-9,12-dienoyl]oxy-3-[(9E,12Z)-octadeca-9,12-dienoyl]oxypropoxy]phosphoryl]oxypropoxy]phosphoryl]oxy-2-[(9E,12Z)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B10848864.png)

![N-[2-(Diethylamino)ethyl]-2-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide](/img/structure/B10848905.png)
![5-{[5-(3-Chloro-4-methoxyphenyl)furan-2-yl]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B10848906.png)

![[4-(4-Methylpiperazin-1-yl)phenyl]quinolin-4-ylamine](/img/structure/B10848921.png)
![8-hexyl-3,5,5-trimethyl-2,3,4,5-tetrahydro-1H-chromeno[3,4-c]pyridin-10-ol](/img/structure/B10848936.png)
![N-[3-(4-hydroxyanilino)-4-oxonaphthalen-1-ylidene]thiophene-2-sulfonamide](/img/structure/B10848940.png)
![3-(4-Bromophenyl)-8-(5-methylfuran-2-yl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B10848941.png)

